molecular formula C16H23NO7 B1439310 (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid CAS No. 1217812-62-8

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid

Cat. No. B1439310
CAS RN: 1217812-62-8
M. Wt: 341.36 g/mol
InChI Key: MCPTUOMSLUEKNA-VXGBXAGGSA-N
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Description

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid is a useful research compound. Its molecular formula is C16H23NO7 and its molecular weight is 341.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

A practical and scalable enantioselective synthesis of a closely related compound, "(2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid", starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, was described by Alonso, M., Santacana, F., Rafecas, L., & Riera, A. (2005). This synthesis highlights the importance of asymmetric dihydroxylation and direct sulfate preparation in developing enantioselective processes for potential pharmacological applications (Alonso et al., 2005).

Crystal Structure Analysis

Cetina, M. et al. (2003) conducted a study on the crystal and molecular structure of a derivative, providing insights into its conformational properties and the intermolecular hydrogen bonding that influences its solid-state arrangement. Such analyses are critical for understanding the physicochemical properties of these compounds and their interactions (Cetina et al., 2003).

Synthesis for Anticancer Agents

Kumar, V. et al. (2009) synthesized a series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, and evaluated their cytotoxicity against human cancer cell lines. This research demonstrates the potential of derivatives in designing new anticancer agents (Kumar et al., 2009).

properties

IUPAC Name

(2R,3R)-3-(2,3-dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-11(12(18)14(19)20)9-7-6-8-10(22-4)13(9)23-5/h6-8,11-12,18H,1-5H3,(H,17,21)(H,19,20)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPTUOMSLUEKNA-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=C(C(=CC=C1)OC)OC)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=C(C(=CC=C1)OC)OC)[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654617
Record name (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid

CAS RN

1217812-62-8
Record name (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
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(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
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(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
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(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
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(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid

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